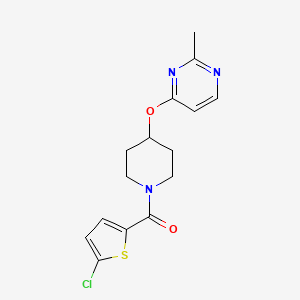![molecular formula C18H25N3O6S2 B2692684 Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1060213-21-9](/img/structure/B2692684.png)
Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a carboxamide group, a methylsulfonyl group, and a tetrahydrothieno[2,3-c]pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the tetrahydrothieno[2,3-c]pyridine ring could potentially be formed through a cyclization reaction . The other functional groups could be introduced through various reactions such as acetylation, amidation, and sulfonation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The three-dimensional structure would be influenced by factors such as the size and shape of the functional groups, the flexibility of the molecule, and the presence of any chiral centers .Chemical Reactions Analysis
The chemical reactivity of this compound would be determined by its functional groups. For example, the acetyl group could undergo reactions such as hydrolysis or reduction, the carboxamide group could participate in reactions like hydrolysis or condensation, and the methylsulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would be determined by the presence of reactive functional groups .科学的研究の応用
Antimicrobial Activity
One of the primary applications of related compounds is in the development of antimicrobial agents. For instance, derivatives of thieno[2,3-b]pyridine have been synthesized and screened for their in vitro antimicrobial activities, presenting a potential avenue for new antimicrobial drug development. These compounds, including tetrahydropyridothienopyrimidinone derivatives, have been studied for their effects against a variety of microbial strains, highlighting the broader applicability of this chemical class in addressing microbial resistance (Bakhite, Abdel-rahman, & Al-Taifi, 2004; Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis of Piperidines and Related Compounds
The compound's structural motif is also instrumental in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, as demonstrated through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This approach has been utilized for enantioselective syntheses of several alkaloids, showcasing the compound's relevance in synthesizing complex heterocyclic structures and its potential in medicinal chemistry (Back & Nakajima, 2000).
Insecticidal Applications
Furthermore, pyridine derivatives related to this compound have shown insecticidal properties. Specifically, certain derivatives have exhibited significant toxicity against the cowpea aphid, suggesting the potential for developing new insecticidal agents based on this chemical scaffold (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthetic Methodologies
The versatility of this chemical framework is further underscored by its utility in synthetic organic chemistry, where it serves as a precursor in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. Such methodologies enable the creation of diverse heterocyclic compounds with potential applications in drug discovery and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Mycobacterium tuberculosis Inhibitors
Another notable application is in the development of Mycobacterium tuberculosis inhibitors. Tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase, demonstrating potential as novel antimycobacterial agents. This highlights the compound's relevance in addressing tuberculosis, a major global health challenge (Samala et al., 2014).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .
将来の方向性
The future research directions for this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
特性
IUPAC Name |
methyl 6-acetyl-2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S2/c1-11(22)20-8-6-13-14(10-20)28-17(15(13)18(24)27-2)19-16(23)12-5-4-7-21(9-12)29(3,25)26/h12H,4-10H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVFMPXKBTELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2692601.png)
![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)

![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2692607.png)



![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride](/img/structure/B2692613.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)
![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)
